molecular formula C10H14N2OS B15212587 2-(Allylthio)-6-propylpyrimidin-4(1H)-one CAS No. 62459-11-4

2-(Allylthio)-6-propylpyrimidin-4(1H)-one

Cat. No.: B15212587
CAS No.: 62459-11-4
M. Wt: 210.30 g/mol
InChI Key: QNHWVPAWLBLCEU-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-propylpyrimidin-4(1H)-one (CAS 62459-11-4) is a pyrimidinone derivative characterized by an allylthio (-S-CH₂CH=CH₂) substituent at the 2-position and a propyl (-CH₂CH₂CH₃) group at the 6-position of the pyrimidin-4(1H)-one core. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol . The compound is synthesized via laccase-catalyzed coupling reactions or nucleophilic substitution, as evidenced by methods applied to structurally similar pyrimidinones (e.g., enzymatic synthesis of 5a in ) . Key spectral features include IR absorption bands for C=O (~1644 cm⁻¹) and C=C (~1635 cm⁻¹) groups, alongside NMR signals for the allylthio protons (δ ~5.8–5.9 ppm) and propyl chain (δ ~0.9–2.4 ppm) .

Properties

CAS No.

62459-11-4

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H14N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,11,12,13)

InChI Key

QNHWVPAWLBLCEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 2-mercaptopyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group. The propyl group can be introduced via alkylation using propyl halides under similar conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

Alkyl/Arylthio Substituents
  • 2-(Methylthio)-6-propylpyrimidin-4(3H)-one (CAS 5751-17-7): Substituents: Methylthio (-S-CH₃) at C2, propyl at C4. Molecular weight: 184.26 g/mol. IR spectra show C=O at ~1640 cm⁻¹ but lack C=C stretching . Applications: Used as a building block in pharmaceuticals due to its simpler structure .
  • 2-(3-Methylbutylthio)-6-propylpyrimidin-4(3H)-one (CAS 62459-10-3):

    • Substituents: 3-Methylbutylthio (-S-(CH₂)₂CH(CH₃)₂) at C2, propyl at C5.
    • Molecular weight: 254.38 g/mol.
    • Key differences: Increased hydrophobicity due to the branched alkyl chain, likely lowering aqueous solubility but improving lipid membrane permeability .
Heterocyclic Substituents
  • 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1171768-45-8): Substituents: Pyrazole ring at C2, propyl at C6. Molecular weight: 233.27 g/mol. NMR spectra show pyrazole protons at δ ~6.2–7.5 ppm . Applications: Investigated in anticancer and antimicrobial research .

Core Saturation and Functional Group Modifications

  • 3-(Allylthio)-4-amino-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 15 in ): Core: Triazinone instead of pyrimidinone. Substituents: Allylthio, amino, and thienylvinyl groups. Molecular weight: 292.38 g/mol. Key differences: The triazinone core alters electronic properties, with IR C=O absorption at 1668 cm⁻¹. The thienylvinyl group contributes π-π stacking interactions, relevant in materials science .
  • 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 41808-42-8): Core: Dihydropyrimidinone with a thioxo (C=S) group. Substituents: Isopropyl at N1, amino at C6. Molecular weight: 185.24 g/mol. Key differences: The thioxo group increases electrophilicity at C2, making it reactive in nucleophilic substitutions. NMR shows isopropyl protons at δ ~1.2–1.4 ppm .

Physicochemical and Spectral Comparisons

Compound (CAS) Substituents (C2/C6) Molecular Weight (g/mol) Melting Point (°C) IR C=O (cm⁻¹) Notable NMR Signals (δ, ppm)
62459-11-4 Allylthio/Propyl 210.30 Not reported ~1644 Allyl: 5.8–5.9; Propyl: 0.9–2.4
5751-17-7 Methylthio/Propyl 184.26 Not reported ~1640 Methylthio: 2.1–2.5
1171768-45-8 Pyrazole/Propyl 233.27 Not reported ~1655 Pyrazole H: 6.2–7.5
41808-42-8 Thioxo/Isopropyl+Amino 185.24 Not reported 1668 (C=S) Isopropyl: 1.2–1.4; Amino: ~6.7

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